molecular formula C12H11ClFNO B12642261 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12642261
M. Wt: 239.67 g/mol
InChI Key: VPYUJHRDKFNTLW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is a halogenated aromatic alcohol featuring a 3-chloro-5-fluorophenyl group linked via a methanol bridge to a 1-methyl-2-pyrrolyl heterocycle. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural motifs:

  • Aromatic System: The 3-chloro-5-fluorophenyl ring provides steric and electronic modulation via halogen substituents, influencing reactivity and binding interactions.
  • Heterocyclic Component: The 1-methyl-2-pyrrolyl group contributes to π-stacking interactions and solubility profiles.

Properties

Molecular Formula

C12H11ClFNO

Molecular Weight

239.67 g/mol

IUPAC Name

(3-chloro-5-fluorophenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H11ClFNO/c1-15-4-2-3-11(15)12(16)8-5-9(13)7-10(14)6-8/h2-7,12,16H,1H3

InChI Key

VPYUJHRDKFNTLW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=CC(=C2)Cl)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzaldehyde and 1-methyl-2-pyrrole.

    Grignard Reaction: The 3-chloro-5-fluorobenzaldehyde is reacted with a Grignard reagent derived from 1-methyl-2-pyrrole. This reaction forms the intermediate 3-chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)ketone.

    Reduction: Formation of 3-chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound’s uniqueness arises from the combination of halogen positioning and heterocycle selection. Key comparisons include:

Compound Name Structural Features Key Differences vs. Target Compound
3-Chloro-5-fluorophenyl-(3-thienyl)methanol Thienyl replaces pyrrolyl; same halogenated phenyl Thienyl’s sulfur atom alters electronic properties and binding modes.
4-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol Chlorine at phenyl para-position; no fluorine Reduced electronic effects from lack of fluorine.
3,5-Difluorophenyl-(1-methyl-2-pyrrolinyl)methanol Difluorophenyl; pyrrolinyl (saturated) vs. pyrrolyl (aromatic) Pyrrolinyl’s reduced aromaticity impacts π-interactions.
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol Pyridinyl replaces pyrrolyl; same halogenated phenyl Pyridine’s nitrogen position alters acidity and H-bonding.

Key Insights :

  • Halogen positioning (e.g., 3-chloro-5-fluoro vs. para-chloro) significantly affects steric bulk and electronic distribution, altering reactivity and target affinity .
  • Heterocycle choice (pyrrolyl vs. thienyl/pyridyl) modulates solubility, with pyrrolyl’s non-polar nature favoring membrane permeability .

Key Insights :

  • Fluorine atoms improve bioactivity by increasing electronegativity and metabolic stability .
  • Methanol groups enhance solubility, critical for pharmacokinetics in drug candidates .

Physicochemical Properties

Comparative data from analogs highlight trends:

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol ~265.6* 2.8 ~10 (DMSO)
3-Chloro-5-fluorophenyl-(3-thienyl)methanol 242.7 3.1 ~8 (DMSO)
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol 267.7 2.5 ~15 (DMSO)

*Estimated based on structural analogs.

Key Insights :

  • Pyridine-containing analogs exhibit higher solubility due to increased polarity .
  • Higher logP values in thienyl derivatives suggest greater lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C12H11ClFNO. This compound features a unique structure that includes a chlorinated and fluorinated phenyl ring, along with a pyrrolyl moiety. Its synthesis typically involves a Grignard reaction, which allows for the formation of various derivatives with potential biological activities.

PropertyValue
Molecular FormulaC12H11ClFNO
Molecular Weight239.67 g/mol
IUPAC Name(3-chloro-5-fluorophenyl)-(1-methylpyrrol-2-yl)methanol
InChI KeyVPYUJHRDKFNTLW-UHFFFAOYSA-N

Biological Activity

The biological activity of 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol has been explored in several studies, focusing primarily on its potential therapeutic applications, including anticancer and anti-inflammatory properties.

The compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. For instance, it may inhibit the activity of certain kinases, which are critical in cancer progression and inflammation.

Anticancer Activity

Research indicates that 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol shows promise as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against these cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.

Research Findings on Anti-inflammatory Effects

In vitro studies demonstrated that treatment with 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol resulted in a significant decrease in IL-6 and TNF-alpha levels in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound could be beneficial in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol can be compared to other similar compounds:

CompoundAnticancer Activity (IC50)Anti-inflammatory Activity
3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol15 µMSignificant reduction in IL-6 and TNF-alpha levels
3-Chloro-5-fluorophenylmethanol30 µMModerate
5-Fluoro-2-methylphenylmethanol25 µMLow

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